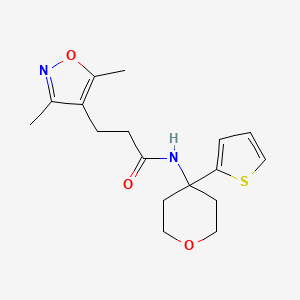
3-(3,5-dimethylisoxazol-4-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethylisoxazol-4-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide is a useful research compound. Its molecular formula is C17H22N2O3S and its molecular weight is 334.43. The purity is usually 95%.
The exact mass of the compound 3-(3,5-dimethylisoxazol-4-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3,5-dimethylisoxazol-4-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylisoxazol-4-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Diversification
- A study described the use of similar compounds for generating a structurally diverse library through various alkylation and ring closure reactions. This approach highlights the potential of such compounds in creating a wide range of structurally diverse molecules, which can be useful in various scientific and pharmaceutical applications (Roman, 2013).
Applications in Cell Growth Assays
- Another research explored the use of related tetrazolium compounds in cell growth assays, demonstrating their potential in biological and medical research. These compounds can be crucial in evaluating cell proliferation and cytotoxicity in various types of cells (Cory et al., 1991).
Synthesis of New Chemical Entities
- The synthesis and evaluation of novel compounds containing similar chemical structures have been conducted, indicating the role of these compounds in developing new antimicrobial and anti-inflammatory agents. This signifies their importance in medicinal chemistry and pharmaceutical research (Kendre, Landge, & Bhusare, 2015).
Role in Antimicrobial and Antitubercular Screening
- Research has been conducted on Schiff bases of compounds with similar structures, focusing on their antimicrobial and antitubercular activities. This indicates the potential use of these compounds in the development of new drugs targeting various bacterial and fungal infections, as well as tuberculosis (Sivakumar & Rajasekaran, 2013).
Electrochemical Applications
- Compounds with similar chemical frameworks have been studied for their electrochromic properties, suggesting potential applications in electrochromic devices. This highlights the versatility of these compounds in materials science and engineering (Zhao et al., 2014).
X-Ray Diffraction and Structural Analysis
- These compounds have also been subjects in crystallography studies. Understanding their molecular and crystal structures is vital for various scientific applications, including the development of new materials and pharmaceuticals (Prabhuswamy et al., 2016).
特性
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-thiophen-2-yloxan-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-12-14(13(2)22-19-12)5-6-16(20)18-17(7-9-21-10-8-17)15-4-3-11-23-15/h3-4,11H,5-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZJUMJICIRIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


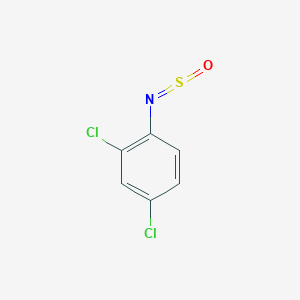


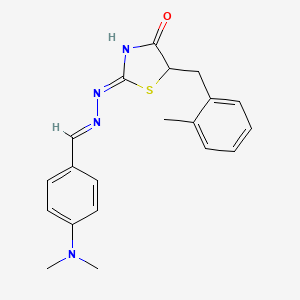
![(S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B2826906.png)
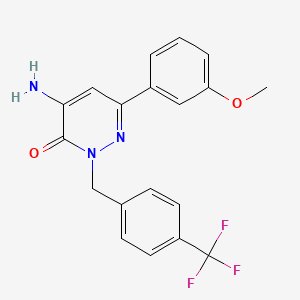
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B2826908.png)


![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2826915.png)
![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2826916.png)
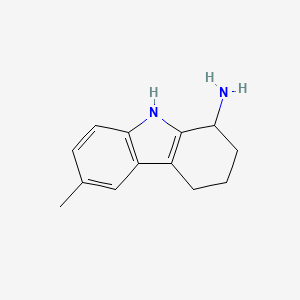
![N-benzyl-4-(N-cyclopropyl-N-methylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2826921.png)